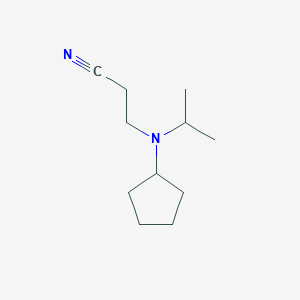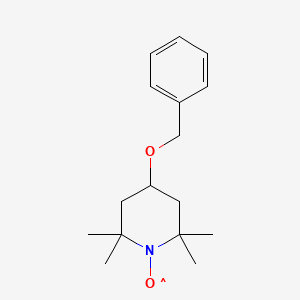
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that contains both piperidine and pyrazine rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the piperidine ring, a six-membered heterocycle with one nitrogen atom, and the pyrazine ring, a six-membered heterocycle with two nitrogen atoms, contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the cyclization of pyrazine-2-carboxylic acid with 4-methylpiperidine under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as acetic acid or sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid: Similar structure but contains a piperazine ring instead of a piperidine ring.
2-(4-Methylpiperidin-1-yl)pyrazine: Lacks the carboxylic acid group.
4-Methylpiperidine-1-carboxylic acid: Contains only the piperidine ring without the pyrazine ring.
Uniqueness
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid is unique due to the combination of the piperidine and pyrazine rings, along with the carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
3-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-6-14(7-3-8)10-9(11(15)16)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
IRGAMPXEOBOXBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=NC=CN=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


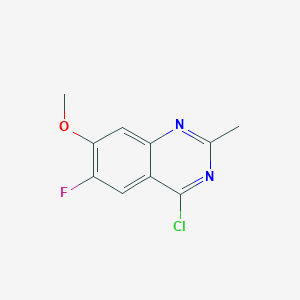
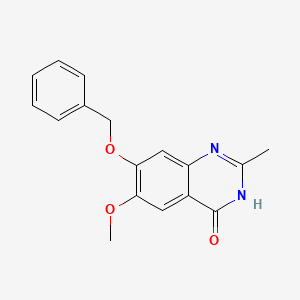
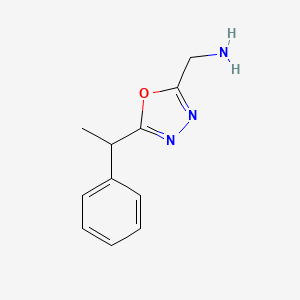
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
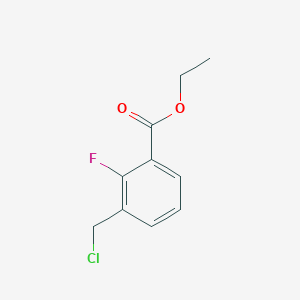

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
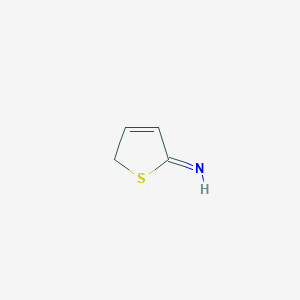
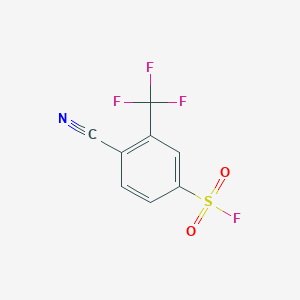
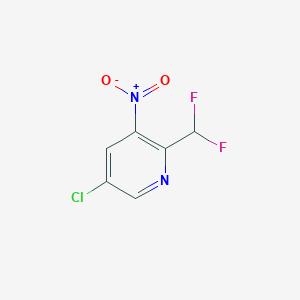
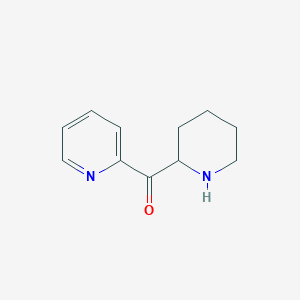
![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
